molecular formula C7H15IO2 B3054200 1,1-diethoxy-3-iodopropane CAS No. 58871-25-3

1,1-diethoxy-3-iodopropane

Cat. No.: B3054200
CAS No.: 58871-25-3
M. Wt: 258.1 g/mol
InChI Key: IIZHDMITMARZRX-UHFFFAOYSA-N
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Description

1,1-Diethoxy-3-iodopropane is an organic compound with the molecular formula C7H15IO2 It is a derivative of propane, where two ethoxy groups and one iodine atom are attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-3-iodopropane can be synthesized through the reaction of 3-iodopropanal with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal from the aldehyde and ethanol, facilitated by the acid catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethoxy-3-iodopropane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized products.

    Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products:

    Substitution: Depending on the nucleophile, products can include 3-iodopropyl derivatives.

    Oxidation: Products can include carboxylic acids or aldehydes.

    Reduction: Products can include propane derivatives.

Scientific Research Applications

1,1-Diethoxy-3-iodopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the study of biochemical pathways involving iodine-containing compounds.

    Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,1-diethoxy-3-iodopropane involves its reactivity due to the presence of the iodine atom and the acetal group. The iodine atom can participate in substitution reactions, while the acetal group can undergo hydrolysis under acidic conditions to form the corresponding aldehyde and ethanol. These reactions are facilitated by the molecular structure, which allows for various chemical transformations.

Comparison with Similar Compounds

  • 1,1-Diethoxy-3-chloropropane
  • 1,1-Diethoxy-3-bromopropane
  • 1,1-Diethoxy-3-fluoropropane

Comparison: 1,1-Diethoxy-3-iodopropane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. This uniqueness makes this compound particularly valuable in specific synthetic applications where such reactivity is desired.

Properties

IUPAC Name

1,1-diethoxy-3-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15IO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZHDMITMARZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCI)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453956
Record name Propane, 1,1-diethoxy-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58871-25-3
Record name Propane, 1,1-diethoxy-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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